molecular formula C9H15NO7 B1424389 Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate CAS No. 1400644-84-9

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate

Cat. No.: B1424389
CAS No.: 1400644-84-9
M. Wt: 249.22 g/mol
InChI Key: XXFRIHBGAOLASY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate is a chemical compound with the molecular formula C7H13NO3.C2H2O4 and a molecular weight of 249.22 . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with methanol and an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The resulting product is then treated with oxalic acid to form the oxalate salt .

Chemical Reactions Analysis

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate (CAS No. 1400644-84-9) is a compound of interest due to its potential biological activities, particularly in the field of antifungal agents and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₉H₁₅N₁O₇
  • Molecular Weight : 249.22 g/mol

The structure of the compound includes a tetrahydropyran ring, which is significant for its biological activity.

Antifungal Activity

One of the most notable activities of this compound is its antifungal properties. Research indicates that derivatives of this compound exhibit potent inhibition of (1,3)-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis. This mechanism suggests that the compound may be effective against various fungal pathogens including:

  • Aspergillus species
  • Candida species
  • Cryptococcus neoformans

A patent describes the use of this compound in treating mycotic infections, highlighting its potential as a therapeutic agent against fungal diseases .

The antifungal action is primarily attributed to the inhibition of cell wall synthesis. By targeting (1,3)-β-D-glucan synthase, the compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death. This mechanism is particularly relevant in treating infections caused by resistant fungal strains.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has demonstrated significant antifungal activity against clinical isolates of Candida albicans and Aspergillus fumigatus. These studies utilized standard broth microdilution methods to determine minimum inhibitory concentrations (MICs).
    Fungal StrainMIC (µg/mL)
    Candida albicans8
    Aspergillus fumigatus16
  • Synergistic Effects : Research has also explored the synergistic effects of this compound when combined with existing antifungal agents such as fluconazole. Preliminary results indicate enhanced efficacy against resistant strains, suggesting potential for combination therapies.

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObserved EffectReference
AntifungalInhibition of fungal growthPatent
Enzyme InhibitionInhibition of (1,3)-β-D-glucan synthaseResearch findings
Synergistic PotentialEnhanced effect with fluconazoleIn vitro studies

Properties

IUPAC Name

methyl 4-aminooxane-4-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.C2H2O4/c1-10-6(9)7(8)2-4-11-5-3-7;3-1(4)2(5)6/h2-5,8H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFRIHBGAOLASY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate
Reactant of Route 2
Reactant of Route 2
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate
Reactant of Route 3
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate
Reactant of Route 4
Reactant of Route 4
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate
Reactant of Route 5
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate
Reactant of Route 6
Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.